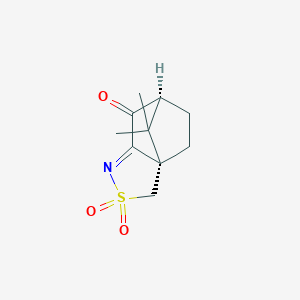
1-Amino-2-methylpropan-2-ol
Overview
Description
1-Amino-2-methylpropan-2-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a component of the drugs ambuphylline and pamabrom. It is also used in cosmetics .
Synthesis Analysis
Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular formula of 1-Amino-2-methylpropan-2-ol is C4H11NO. Its molecular weight is 89.14 .Chemical Reactions Analysis
1-Amino-2-methylpropan-2-ol is a precursor to oxazolines via its reaction with acyl chlorides. Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine . It is also a versatile intermediate used for the synthesis of more complex compounds, including inhibitors .Physical And Chemical Properties Analysis
1-Amino-2-methylpropan-2-ol is a pale yellow liquid. It has a density of 0.957 g/mL at 25 °C and a refractive index of n20/D 1.448. It is stored at a temperature of 2-8°C .Scientific Research Applications
Use as a Biochemical Reagent
Specific Scientific Field
Biochemistry and Life Sciences
Summary of the Application
1-Amino-2-methylpropan-2-ol is used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound .
Methods of Application
The specific methods of application can vary widely depending on the nature of the research. As a biochemical reagent, it would typically be used in a laboratory setting under controlled conditions.
Use as an Intermediate in Synthesis
Specific Scientific Field
Summary of the Application
1-Amino-2-methylpropan-2-ol is used as an intermediate in the synthesis of more complex compounds . For example, it is used in the preparation of metabolites of Darunavir .
Methods of Application
In organic synthesis, 1-Amino-2-methylpropan-2-ol would be used in a controlled laboratory setting, typically as part of a multi-step synthesis process. The specific procedures would depend on the target compound being synthesized.
Results or Outcomes
The use of 1-Amino-2-methylpropan-2-ol as an intermediate in synthesis can lead to the production of a wide range of complex organic compounds. In the case of Darunavir, a medication used to treat HIV, it is used to prepare certain metabolites .
Use in Pharmaceuticals
Specific Scientific Field
Summary of the Application
1-Amino-2-methylpropan-2-ol is a component of certain drugs such as ambuphylline and pamabrom .
Methods of Application
In pharmaceutical applications, 1-Amino-2-methylpropan-2-ol would be used in the formulation of the drug product. The specific procedures would depend on the drug being formulated.
Use in Cosmetics
Specific Scientific Field
Summary of the Application
1-Amino-2-methylpropan-2-ol is used in cosmetics .
Methods of Application
In cosmetic applications, 1-Amino-2-methylpropan-2-ol would be used in the formulation of the cosmetic product. The specific procedures would depend on the cosmetic product being formulated.
Use as a Precursor to Oxazolines
Summary of the Application
1-Amino-2-methylpropan-2-ol is a precursor to oxazolines via its reaction with acyl chlorides .
Methods of Application
Use as a Multifunctional Additive
Specific Scientific Field
Summary of the Application
1-Amino-2-methylpropan-2-ol is used as a multifunctional additive in coatings, personal care, and lubricants . It is primarily a pH buffer but has the added functionality of being a low foaming dispersing agent .
Methods of Application
In industrial applications, 1-Amino-2-methylpropan-2-ol would be used in the formulation of the product. The specific procedures would depend on the product being formulated.
Use as a Precursor to 2,2-Dimethylaziridine
Summary of the Application
1-Amino-2-methylpropan-2-ol is a precursor to 2,2-dimethylaziridine via sulfation of the alcohol .
Methods of Application
Use as an Intermediate in the Synthesis of Fepradinol, Isobucaine, and Radafaxine
Specific Scientific Field
Summary of the Application
1-Amino-2-methylpropan-2-ol is used as an intermediate in the synthesis of fepradinol, isobucaine, and radafaxine .
Safety And Hazards
properties
IUPAC Name |
1-amino-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQMHOKEXZETKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182760 | |
| Record name | 1,1-Dimethylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-methylpropan-2-ol | |
CAS RN |
2854-16-2 | |
| Record name | 1-Amino-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2854-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-amino-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2854-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Dimethylethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)


